![molecular formula C11H18F3NO3 B570299 (S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate CAS No. 1619233-32-7](/img/structure/B570299.png)
(S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate
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Overview
Description
Trifluoroacetates are organic compounds that contain a trifluoroacetyl group (CF3COO-). They are often used in organic synthesis due to their reactivity .
Synthesis Analysis
Trifluoroacetates can be synthesized by reacting the corresponding alcohol with trifluoroacetic anhydride .Molecular Structure Analysis
The trifluoroacetyl group in trifluoroacetates has a planar molecular structure. The carbon in this group is sp2 hybridized, resulting in a trigonal planar geometry around this atom .Chemical Reactions Analysis
Trifluoroacetates are often used in nucleophilic acyl substitution reactions . They can also be used in the synthesis of various organic compounds .Physical And Chemical Properties Analysis
Trifluoroacetates are generally soluble in organic solvents . They have a high reactivity due to the electron-withdrawing nature of the trifluoroacetyl group .Scientific Research Applications
- Trifluoroacetate derivatives serve as valuable building blocks in organic synthesis. Researchers use them to create complex molecules, especially in medicinal chemistry. The trifluoroacetyl group can be strategically incorporated into drug candidates to enhance their pharmacokinetics, metabolic stability, and bioavailability .
- Trifluoroacetate is found in water bodies due to natural processes and decomposition of environmental chemicals. Researchers study its presence, fate, and potential toxicity. Recent assessments indicate that human exposures to trifluoroacetate do not pose significant health risks .
Organic Synthesis and Medicinal Chemistry
Environmental Monitoring and Risk Assessment
These applications highlight the versatility and significance of trifluoroacetate derivatives in both fundamental research and practical applications. Researchers continue to explore novel uses for this compound, making it an intriguing area of study . If you’d like more information on any specific application, feel free to ask!
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4S)-4-amino-2,6-dimethylhept-1-en-3-one;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.C2HF3O2/c1-6(2)5-8(10)9(11)7(3)4;3-2(4,5)1(6)7/h6,8H,3,5,10H2,1-2,4H3;(H,6,7)/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRERPDGQQWNGFC-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)C(=C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)C(=C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-4-amino-2,6-dimethylhept-1-en-3-one 2,2,2-trifluoroacetate |
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